![molecular formula C13H14N2O3 B2807562 N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide CAS No. 109402-07-5](/img/structure/B2807562.png)
N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide
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Overview
Description
“N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide” is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.266. It is related to the class of compounds known as isoindoles .
Molecular Structure Analysis
The molecular structure of “N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide” can be analyzed using various spectroscopic techniques. The compound’s structure can be verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide” can be analyzed using various techniques. For instance, the compound’s properties can be studied using liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties. They can be used in the treatment of diseases where inflammation is a key factor .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity. For example, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .
Antioxidant Activity
Indole derivatives can also act as antioxidants. They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity. They can be used in the treatment of various bacterial and fungal infections .
Antitubercular Activity
Indole derivatives can also be used in the treatment of tuberculosis. They have shown potential in inhibiting the growth of Mycobacterium tuberculosis .
Antidiabetic Activity
Indole derivatives have been reported to have antidiabetic activity. They can be used in the management of diabetes by regulating blood glucose levels .
Future Directions
The future directions for “N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide” could involve further studies into its synthesis, properties, and potential applications. Given the interest in related compounds for their biological activity and pharmacological effects , “N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide” could also be a subject of interest in these areas.
Mechanism of Action
Target of Action
It’s worth noting that compounds with an indole nucleus, like this one, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound has diverse molecular and cellular effects.
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-4-11(16)14-8-5-6-9-10(7-8)13(18)15(2)12(9)17/h5-7H,3-4H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWRIJRSHFRGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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